molecular formula C7H5BrCl2O B1524011 (4-Bromo-3,5-dichlorophenyl)methanol CAS No. 1788545-31-2

(4-Bromo-3,5-dichlorophenyl)methanol

Cat. No.: B1524011
CAS No.: 1788545-31-2
M. Wt: 255.92 g/mol
InChI Key: UQINSWIKRCKCFX-UHFFFAOYSA-N
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Description

(4-Bromo-3,5-dichlorophenyl)methanol: is a chemical compound characterized by a bromine atom and two chlorine atoms attached to a phenyl ring, with a methanol group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Chlorination: The compound can be synthesized by sequentially introducing bromine and chlorine atoms onto a phenyl ring through electrophilic aromatic substitution reactions.

  • Reduction of Corresponding Ketones or Aldehydes: Another method involves the reduction of (4-bromo-3,5-dichlorophenyl) ketone or aldehyde to obtain the methanol derivative.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production typically involves optimized conditions to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

(4-Bromo-3,5-dichlorophenyl)methanol: undergoes various types of chemical reactions:

  • Oxidation: The methanol group can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivative.

  • Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like hydroxide (OH⁻) or cyanide (CN⁻) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: (4-Bromo-3,5-dichlorophenyl) carboxylic acid.

  • Reduction: (4-Bromo-3,5-dichlorophenyl) amine.

  • Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-3,5-dichlorophenyl)methanol: has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

(4-Bromo-3,5-dichlorophenyl)methanol: can be compared to other halogenated phenylmethanol derivatives, such as (3-Bromo-4,5-dichlorophenyl)methanol and (2-Bromo-3,5-dichlorophenyl)methanol . The uniqueness of this compound lies in the specific positioning of the halogen atoms, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

  • (3-Bromo-4,5-dichlorophenyl)methanol

  • (2-Bromo-3,5-dichlorophenyl)methanol

  • (4-Bromo-2,5-dichlorophenyl)methanol

Properties

IUPAC Name

(4-bromo-3,5-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQINSWIKRCKCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788545-31-2
Record name (4-bromo-3,5-dichlorophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

4-Bromo-3,5-dichlorobenzyl alcohol was prepared from methyl 4-bromo-3,5-dichlorobenzoate using stage (iii) of Process B and 4-bromo-3,5-dichlorobenzaldehyde using stage (iv) of Process B.
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Synthesis routes and methods III

Procedure details

DIBAL-H (1M in toluene, 66 mL, and 66.0 mmol) was added dropwise to a stirred solution of methyl 4-bromo-3,5-dichlorobenzoate (7.5 g, 26.0 mmol) in THF (50 mL) at −78° C. The reaction mixture was allowed to warm toward ambient temperature and stirred for 6 h. The reaction mixture was poured into ice-water and extracted with CH2Cl2. The organic layer was washed with brine followed by water, dried (Na2SO4), filtered and concentrated to afford 6.0 g of a mixture of (4-bromo-3,5-dichlorophenyl)methanol and 4-bromo-3,5-dichlorobenzaldehyde—as an off white solid which was taken to next step without purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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